2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-phenylacetamide
Description
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a phenylacetamide moiety, making it a molecule of interest in various chemical and biological studies.
Properties
Molecular Formula |
C19H23N3O3S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C19H23N3O3S/c1-16-7-9-18(10-8-16)26(24,25)22-13-11-21(12-14-22)15-19(23)20-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |
InChI Key |
ZFNIBTVLGSFRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Sulfonylation: The piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-methylphenylsulfonyl group.
Acylation: The sulfonylated piperazine is subsequently acylated with phenylacetyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenylacetamide moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL: Similar structure but with an ethanol group instead of a phenylacetamide.
4-METHYL-N-(4-[(4-METHYLPHENYL)SULFONYL]AMINO)BENZAMIDE: Contains a benzamide group instead of a piperazine ring.
Uniqueness
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
